6-bromo-7-chloro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H9BrClN It is a derivative of indan, a bicyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-amine typically involves the bromination and chlorination of 2,3-dihydro-1H-inden-1-amine. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the indan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro or nitroso group.
Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group to an alkylamine.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of dehalogenated or alkylamine derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s halogenated structure may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-inden-1-amine
- 7-Chloro-2,3-dihydro-1H-inden-1-amine
- 2,3-Dihydro-1H-inden-1-amine
Uniqueness
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and chlorine atoms on the indan ring. This dual halogenation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds that may only have one halogen substituent.
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
6-bromo-7-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |
InChI Key |
SOTOQZZYBAWHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.